6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C7H5ClN2 . The molecular weight of this compound is 152.58 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClc1ccc2[nH]ccc2n1
. This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with chlorine and fluorine substituents . Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C7H5ClN2 and it has a molecular weight of 152.58 .Scientific Research Applications
Synthesis of Derivatives and Building Blocks
- "6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine" have been utilized as versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, achieved through nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Synthesis Methods
- Efficient synthesis methods for "4-fluoro-1H-pyrrolo[2,3-b]pyridine" have been developed, involving regioselective fluorination using either the Balz-Schiemann reaction or lithium-halogen exchange (Thibault et al., 2003).
Biological Activity
- The fluorination of 4‐chloropyrrolo[2,3‐d]pyrimidine was studied, leading to the creation of 4‐chloro‐5‐fluoropyrrolo[2,3‐d]pyrimidine, and eventually yielding 5‐fluorotubercidin. However, no significant toxicity or antibacterial activity was observed in certain cell lines (Wang et al., 2004).
Pharmaceutical Intermediates
- A practical synthesis method for a key pharmaceutical intermediate, "2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid," has been described, highlighting its utility in pharmaceutical development (Wang et al., 2006).
Development of Fluorescent Chemosensors
- The compound has been used in developing new fluorescent chemosensors, particularly for Fe3+/Fe2+ sensitivity. These sensors have been applied in living HepG2 cells, demonstrating its potential in biological and chemical sensing applications (Maity et al., 2018).
Antibacterial Agents
- Some pyrrolo[2,3-b]pyridine derivatives synthesized using 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine were screened as antibacterial agents, highlighting its potential in developing new antimicrobial drugs (Abdel-Mohsen & Geies, 2008).
PET Imaging
- [18 F]MK-6240, a PET radiotracer synthesized using this compound, is used for in vivo imaging of neurofibrillary tangles in the brain, demonstrating its application in medical imaging and neuroscience research (Hopewell et al., 2019).
Future Directions
Given the potent activities of related 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, and 3 , future research could explore the potential of 6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine as a therapeutic agent, particularly in the context of cancer therapy. Further studies could also investigate the synthesis, chemical reactivity, and safety profile of this compound.
Mechanism of Action
Target of Action
It is known that 7-azaindole derivatives, a class to which this compound belongs, have shown a broad spectrum of biological activity . They are considered promising structural motifs for use in drug discovery and medicinal chemistry . In particular, halo-substituted 7-azaindoles, such as 6-Chloro-5-Fluoro-7-Azaindole, can serve as valuable precursors in the synthesis and functionalization of biologically active compounds and potential pharmaceutical agents .
Mode of Action
7-azaindole derivatives are known to interact with kinase hinge regions through hydrogen bonding . This interaction can lead to the inhibition of kinase activity, which can have various downstream effects depending on the specific kinase targeted.
Biochemical Pathways
It is known that 7-azaindole derivatives can affect a variety of diseases due to their interesting biochemical and biophysical properties .
Pharmacokinetics
It is known that the azaindole core can be used to modulate and finely tune target binding and adme-tox properties .
Result of Action
It is known that 7-azaindole derivatives can exhibit significant biological activities, including antiviral and antimicrobial properties . They are also known to act as inhibitors of aurora A and B kinases, which are crucial for cell mitosis .
Action Environment
It is known that the synthesis of 7-azaindole derivatives can be influenced by various factors, including the nature of the ketone and its structure, as well as the presence of a chlorine atom at the pyridine ring position .
Biochemical Analysis
Biochemical Properties
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the proliferation and apoptosis of cancer cells by targeting specific signaling pathways such as the fibroblast growth factor receptor (FGFR) pathway . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to exert therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
properties
IUPAC Name |
6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXAEXRADNADKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696658 | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190321-96-0 | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.